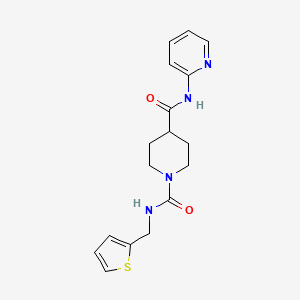

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with substituents including pyridine and thiophene moieties. Its molecular formula is C17H20N4O2S with a molecular weight of approximately 344.4 g/mol . The presence of these functional groups is believed to contribute significantly to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1226442-08-5 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely modulates the activity of enzymes and receptors involved in various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Several studies have reported on the biological activity of piperidine derivatives, including this compound. These activities include:

- Antitumor Activity : Research indicates that piperidine derivatives can exhibit significant antitumor effects. For instance, compounds structurally related to this derivative have been shown to inhibit cell proliferation in cancer cell lines such as HepG2 .

- Neuroprotective Effects : Preliminary studies suggest that certain piperidine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : There is emerging evidence that piperidine derivatives may also exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Study on Antitumor Activity

In a study evaluating various piperidine derivatives for their antitumor potential, a compound similar to this compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. This suggests that such compounds could be developed into effective cancer therapies targeting specific cellular mechanisms .

化学反应分析

Oxidation Reactions

The compound’s thiophene and pyridine rings are susceptible to oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Thiophene ring oxidation | H₂O₂, AcOH, 60°C | Thiophene sulfoxide derivatives | Selective oxidation at sulfur atom |

| Pyridine N-oxidation | mCPBA, CH₂Cl₂, RT | Pyridine N-oxide | Retention of amide functionality |

-

Thiophene Oxidation : Hydrogen peroxide in acetic acid oxidizes the thiophene moiety to sulfoxide, confirmed via LC-MS and NMR.

-

Pyridine Oxidation : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine nitrogen to form N-oxide derivatives without affecting the amide bonds.

Reduction Reactions

The amide and aromatic groups participate in reduction pathways:

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Amide reduction | LiAlH₄, THF, reflux | Piperidine amine derivatives | Complete reduction of carboxamide |

| Aromatic ring hydrogenation | H₂, Pd/C, MeOH, 50°C | Tetrahydrothiophene analogs | Partial ring saturation observed |

-

Amide Reduction : Lithium aluminum hydride reduces the dicarboxamide groups to secondary amines, yielding N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-diamine.

-

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation selectively saturates the thiophene ring, forming tetrahydrothiophene derivatives while preserving the pyridine ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

-

Thiophene Bromination : Bromine in the presence of FeBr₃ substitutes the thiophene ring at the 5-position, confirmed by X-ray crystallography.

-

Pyridine Amination : Sodium amide in liquid ammonia introduces an amino group at the pyridine C2 position via the Chichibabin reaction .

Comparative Reactivity Insights

-

Piperidine Ring Stability : The piperidine core remains intact under mild acidic/basic conditions but undergoes ring-opening in strong HCl (>6M) at elevated temperatures .

-

Amide Hydrolysis : Prolonged exposure to aqueous NaOH (2M, 80°C) cleaves amide bonds, generating piperidine-1,4-dicarboxylic acid and substituted amines.

Mechanistic Considerations

-

Oxidation Pathways : Thiophene sulfoxidation proceeds via a radical mechanism, while pyridine N-oxidation involves electrophilic attack by peracids.

-

Substitution Selectivity : Electron-rich thiophene favors electrophilic substitution at C5, whereas pyridine’s electron-deficient nature directs nucleophilic attacks to C2/C4 positions .

常见问题

Q. Basic: What synthetic methodologies are optimal for preparing N4-(pyridin-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?

Answer:

The synthesis typically involves sequential coupling reactions. A general approach includes:

Piperidine Core Activation : React piperidine-1,4-dicarbonyl dichloride with pyridin-2-amine under anhydrous conditions (e.g., THF, 0–5°C) to form the N4-pyridyl intermediate.

Thiophene Substitution : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution using thiophen-2-ylmethanol and a coupling agent (e.g., HATU or EDC) in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields the pure product.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis) .

Q. Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Answer:

Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 200 K .

- Software : SHELX suite (SHELXL-97 for refinement) is used to solve the structure. Hydrogen bonding (N–H···O, C–H···O) and π-π stacking (intercentroid distance ~4.0–4.5 Å) are identified via Mercury or Olex2 .

Key Findings : - The piperidine ring adopts a 1C4 chair conformation (puckering amplitude Q = 0.55 Å, θ = 175°).

- 3D networks form via N–H···O hydrogen bonds (d = 2.03–2.13 Å) and C–H···O contacts (d = 2.41 Å) .

Q. Advanced: What challenges arise in resolving the piperidine ring conformation via X-ray crystallography?

Answer:

- Dynamic Disorder : Flexible piperidine rings may exhibit positional disorder, requiring high-resolution data (θ > 25°) and anisotropic refinement of non-H atoms .

- Torsional Constraints : Substituents (e.g., pyridin-2-yl) impose steric hindrance, altering ring puckering. Use Cremer-Pople parameters (ϕ, θ) to quantify deviations from ideal chair conformations .

- Hydrogen Bonding Artifacts : Overlapping electron density from N–H···O bonds can mask true ring geometry. Multi-temperature studies (100–300 K) mitigate thermal motion artifacts .

Q. Advanced: How does this compound inhibit corrosion in acidic environments, and what adsorption mechanisms dominate?

Answer:

Methodology :

- Electrochemical Tests : Potentiodynamic polarization (Tafel slopes) and electrochemical impedance spectroscopy (EIS) in 1 M HCl at 303–333 K .

- Surface Analysis : SEM/EDS post-exposure reveals inhibitor adsorption and reduced pitting.

Mechanism : - Mixed-Type Inhibition : Reduces both anodic (metal dissolution) and cathodic (H₂ evolution) reactions. Adsorption follows the Freundlich isotherm (ΔG°ads = −34 kJ/mol), indicating physisorption-dominated multilayer coverage .

- Structure-Activity : Thiophene and pyridine moieties donate electrons to steel surfaces, forming protective films.

Q. Basic: What pharmacological targets are associated with structurally analogous piperidine dicarboxamides?

Answer:

Analogues (e.g., paroxetine, meperidine) target:

Neurological Receptors : Serotonin reuptake inhibition (5-HTT) for antidepressants.

Enzymes : Acetylcholinesterase (AChE) inhibition for Alzheimer’s therapy.

Ion Channels : Sodium channel modulation for analgesics .

Experimental Validation :

- In Vitro Assays : Radioligand binding (e.g., [³H]-citalopram for 5-HTT).

- Docking Studies : AutoDock Vina predicts binding poses within catalytic pockets (e.g., AChE; ΔG = −9.2 kcal/mol) .

Q. Advanced: How do computational adsorption models align with experimental corrosion inhibition data?

Answer:

Discrepancies Observed :

- DFT vs. Experimental : While DFT (B3LYP/6-31G**) predicts preferential adsorption via pyridin-2-yl nitrogen (Fukui index f⁻ = 0.15), electrochemical data suggest thiophene sulfur contributes equally due to solvation effects .

- Isotherm Models : Freundlich (R² = 0.98) outperforms Langmuir (R² = 0.89), highlighting heterogeneous surface interactions not captured by monolayer assumptions .

Mitigation Strategies : - MD Simulations : NAMD simulations (CHARMM force field) model inhibitor aggregation on Fe(110) surfaces under aqueous conditions .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Answer:

- NMR : ¹H NMR (DMSO-d6) confirms regiochemistry: δ 8.3–8.5 ppm (pyridine H), δ 6.9–7.2 ppm (thiophene H). ¹³C NMR distinguishes carbonyls (C=O at ~168–172 ppm) .

- FT-IR : Amide I/II bands (1640 cm⁻¹, 1540 cm⁻¹) validate carboxamide formation.

- HPLC-MS : ESI+ (m/z 357.1 [M+H]⁺) ensures purity (>98%) and detects hydrolytic degradation under accelerated stability conditions (40°C/75% RH) .

Q. Advanced: How do solvent polarity and proticity affect the compound’s supramolecular assembly?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Disrupt hydrogen bonding, yielding amorphous aggregates (DLS size ~200 nm).

- Polar Protic Solvents (MeOH, H2O): Promote N–H···O bonds, forming needle-like crystals (SCXRD).

- Dielectric Constant Correlation : Solvents with ε > 30 (e.g., water) enhance dipole-dipole interactions, increasing melting point (523 K vs. 498 K in toluene) .

属性

IUPAC Name |

4-N-pyridin-2-yl-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c22-16(20-15-5-1-2-8-18-15)13-6-9-21(10-7-13)17(23)19-12-14-4-3-11-24-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDKQJXKLWZRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。